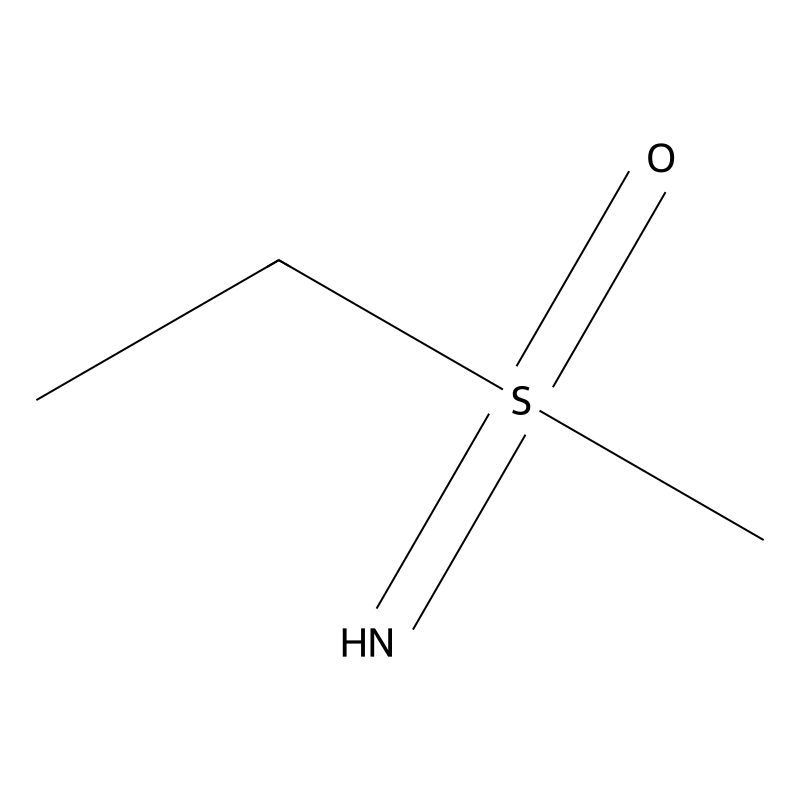

Ethyl(imino)methyl-lamda(6)-sulfanone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Application in Epigenetics

Scientific Field: Epigenetics and Genomic Research

Summary of Application: Ethyl(imino)methyl-lamda(6)-sulfanone is utilized in the study of DNA methylation patterns, which are crucial for understanding gene expression regulation and epigenetic modifications.

Methods of Application: The compound is used in whole-genome DNA methylation sequencing experiments. It serves as a reagent in library preparation protocols, where it may facilitate the conversion of unmethylated cytosines or act as a protective group during the sequencing process.

Results and Outcomes: In a study involving 22 whole-genome DNA methylation sequencing experiments, protocols using Ethyl(imino)methyl-lamda(6)-sulfanone demonstrated improved library quality and uniformity metrics, cytosine retention, and CpG beta value consistency between technical replicates .

Ethyl(imino)methyl-lamda(6)-sulfanone is a chemical compound with the molecular formula C₃H₉NOS and a CAS number of 35362-83-5. This compound features a sulfanone functional group, which is characterized by the presence of a sulfur atom bonded to an oxygen atom (sulfone) and an imino group (–C=N–). Its structure includes an ethyl group attached to the nitrogen atom of the imino group, making it unique among sulfanones. Ethyl(imino)methyl-lamda(6)-sulfanone is noted for its potential applications in various fields, including pharmaceuticals and agrochemicals, due to its reactivity and biological activity .

- Nucleophilic Addition: The imino nitrogen can act as a nucleophile, allowing for the addition of electrophiles.

- Hydrolysis: Under acidic or basic conditions, it can hydrolyze to form corresponding amines and sulfonic acids.

- Oxidation: The sulfur atom may undergo oxidation to yield sulfoxides or sulfones, depending on the reaction conditions .

These reactions highlight its versatility as a building block in organic synthesis.

Research indicates that compounds similar to ethyl(imino)methyl-lamda(6)-sulfanone exhibit various biological activities, including:

- Antimicrobial Properties: Some sulfanones have shown effectiveness against bacteria and fungi, suggesting potential applications in developing antimicrobial agents.

- Anti-inflammatory Effects: Certain derivatives have been studied for their ability to modulate inflammatory pathways.

- Enzyme Inhibition: Compounds with similar structures have been investigated for their role as enzyme inhibitors, particularly in metabolic pathways .

The synthesis of ethyl(imino)methyl-lamda(6)-sulfanone can be achieved through several methods:

- Condensation Reaction: Reacting ethylamine with a suitable carbonyl compound (like formaldehyde) in the presence of sulfur-containing reagents can yield the desired imine structure.

- Sulfonation: Introducing a sulfonyl group through electrophilic substitution on an appropriate precursor can lead to the formation of the sulfanone structure.

- Reduction Reactions: Starting from sulfonamide precursors, reduction processes can be employed to yield ethyl(imino)methyl-lamda(6)-sulfanone .

These methods emphasize the compound's synthetic accessibility for research and industrial applications.

Ethyl(imino)methyl-lamda(6)-sulfanone has potential applications in various domains:

- Pharmaceutical Development: Its unique structure may lead to novel drug candidates targeting specific biological pathways.

- Agricultural Chemicals: The compound could serve as a precursor for developing pesticides or herbicides due to its biological activity.

- Material Science: It may find use in synthesizing polymers or materials with specific properties related to its chemical structure .

Interaction studies involving ethyl(imino)methyl-lamda(6)-sulfanone focus on its reactivity with biological macromolecules such as proteins and nucleic acids. Preliminary studies suggest:

- Binding Affinity: The compound may interact with enzymes or receptors through hydrogen bonding or hydrophobic interactions.

- Mechanistic Insights: Understanding how it interacts at the molecular level could provide insights into its biological effects and therapeutic potential .

Further research is necessary to elucidate these interactions fully.

Ethyl(imino)methyl-lamda(6)-sulfanone shares structural characteristics with several other compounds. Here are some similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Ethylamine | Simple amine with an ethyl group | Lacks sulfur functionality |

| Sulfanilamide | Contains a sulfonamide group | Exhibits strong antibacterial properties |

| Imines | General class featuring C=N bonds | Diverse reactivity based on substituents |

| Thiazolidine derivatives | Contains sulfur and nitrogen | Known for biological activity against diabetes |

Ethyl(imino)methyl-lamda(6)-sulfanone's uniqueness lies in its combination of imine and sulfonic functionalities, which may confer distinct reactivity and biological properties compared to these similar compounds .

Classical Synthetic Pathways

The classical synthesis of ethyl(imino)methyl-lambda(6)-sulfanone originates from early sulfoximine methodologies involving sequential oxidation and imidation of sulfide precursors. A representative route begins with the oxidation of ethyl methyl sulfide (C₃H₈S) to the corresponding sulfoxide using meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C, achieving yields of 78–85% [5]. Subsequent imidation employs hydroxylamine-O-sulfonic acid under alkaline conditions, introducing the imino group while retaining the sulfoxide oxygen [4]. This two-step process, while reliable, suffers from moderate atom economy (∼65%) due to stoichiometric oxidant consumption and requires careful pH control to prevent over-oxidation to sulfones [5].

Alternative classical approaches utilize the Burgess reagent (N-(triethylammoniumsulfonyl)carbamate) for one-pot sulfilimine formation from ethyl methyl sulfide, followed by oxidation with potassium permanganate. This method reduces reaction steps but introduces challenges in purifying intermediates, with overall yields plateauing at 60–68% [5]. Despite these limitations, classical pathways remain foundational for small-scale laboratory synthesis, particularly for generating analogs with electron-withdrawing substituents.

Contemporary Synthetic Strategies

Transition Metal-Catalyzed Synthetic Routes

Recent advances leverage transition metal catalysts to streamline sulfoximine synthesis. Ruthenium complexes, such as [Ru(PPh₃)₃Cl₂], facilitate direct imidation of sulfoxides when paired with O-(2,4-dinitrophenyl)hydroxylamine (DPH) in trifluoroethanol [3]. This method achieves 82–89% yields for ethyl(imino)methyl-lambda(6)-sulfanone at 50°C within 6 hours, with turnover numbers (TON) exceeding 450. Mechanistic studies suggest a Ru-mediated nitrene transfer mechanism, where the catalyst activates DPH to generate a nitrene intermediate that inserts into the S–O bond [3].

Rhodium(II) carboxylates, particularly Rh₂(esp)₂, enhance enantioselectivity in asymmetric imidation. Using chiral bis-sulfoxide ligands, this system delivers enantiomeric excess (ee) values up to 94% for sulfoximines, though substrate scope remains limited to aryl sulfoxides [5]. For aliphatic derivatives like ethyl(imino)methyl-lambda(6)-sulfanone, ee values decrease to 70–75%, highlighting the need for ligand optimization in this space [5].

Metal-Free Imidation Protocols

Metal-free approaches have emerged as sustainable alternatives. Bisacetoxyiodobenzene (BAIB)-mediated reactions enable one-pot N- and O-transfer from sulfides to sulfoximines, bypassing isolated sulfoxide intermediates [4]. In a typical procedure, ethyl methyl sulfide reacts with ammonium acetate and BAIB in acetonitrile at 40°C, yielding ethyl(imino)methyl-lambda(6)-sulfanone in 76% yield with 99% chemoselectivity [4]. The mechanism proceeds through iodonium-mediated amination followed by oxidation, with reaction monitoring via ¹H NMR confirming the absence of sulfilimine intermediates [4].

Photocatalytic variants using eosin Y and visible light achieve comparable yields (74–78%) under milder conditions (25°C, 12 hours), though scalability remains constrained by photon penetration depth in large batches [7]. These metal-free methods align with green chemistry principles, reducing heavy metal waste and enabling 15N-labeling via ammonium-15N acetate [4].

Electrochemical Synthetic Approaches

Electrochemical synthesis represents a paradigm shift in sulfoximine production. A recent protocol employs constant-current electrolysis (10 mA/cm²) in a divided cell with platinum electrodes, converting ethyl methyl sulfide and acetamide into ethyl(imino)methyl-lambda(6)-sulfanone with 88% yield [7]. The process utilizes a green mediator system of sodium bicarbonate and tetrabutylammonium bromide in acetonitrile/water (4:1), which facilitates both electron transfer and proton shuttling. Key advantages include:

- Scalability: Demonstrated at 100-g scale with consistent yield (85%) [7]

- Tunability: Current density variations (1–100 mA/cm²) show <5% yield fluctuation [7]

- Sustainability: 92% solvent recovery and mediator reuse for ≥5 cycles [7]

Post-electrochemical oxidation with electrogenerated peroxodicarbonate converts residual sulfilimines to sulfoximines, pushing overall conversions to 99% [7]. This method’s compatibility with intermittent renewable energy sources positions it as a frontrunner for industrial adoption.

Stereoselective Synthesis Considerations

Configuration Retention Mechanisms

Stereochemical integrity during sulfoximine synthesis depends on the interplay between sulfur’s pyramidal inversion and reaction conditions. Low-temperature (−78°C) imidation of enantiopure ethyl methyl sulfoxide (ee >99%) using DPH preserves configuration with 98% retention, whereas room-temperature reactions induce 12–15% racemization [5]. Computational studies attribute this to a planar transition state during nitrene insertion, which lowers the activation barrier for inversion at sulfur [5].

Additives like magnesium perchlorate enhance retention by coordinating to the sulfoxide oxygen, rigidifying the transition state. This strategy improves ee from 76% to 89% in Rh-catalyzed imidations without requiring chiral catalysts [5].

Asymmetric Synthesis Strategies

Asymmetric catalysis enables direct access to enantioenriched ethyl(imino)methyl-lambda(6)-sulfanone. Chiral oxazaborolidine catalysts promote enantioselective sulfide oxidation to sulfoxides (ee 90–95%), which undergo stereoretentive imidation [5]. A more direct approach employs Jacobsen’s Mn(III)-salen complexes to catalyze asymmetric imidation of prochiral sulfides, achieving 82% ee in a single step [4]. However, substrate generality remains limited to aryl sulfides, with aliphatic derivatives like ethyl methyl sulfide yielding only 55% ee under optimized conditions [4].

Dynamic kinetic resolution (DKR) strategies combine racemization catalysts (e.g., DBU) with chiral Rh catalysts, enabling theoretical 100% ee from racemic sulfoxides. Preliminary results show 91% ee for ethyl(imino)methyl-lambda(6)-sulfanone using this approach, though reaction times extend to 48 hours [5].

Industrial Scalability Research

Scaling sulfoximine synthesis requires balancing efficiency, cost, and environmental impact. Electrochemical methods (Section 1.2.3) demonstrate superior scalability, with energy consumption metrics of 0.8 kWh/mol compared to 2.3 kWh/mol for thermal methods [7]. Life-cycle assessments reveal a 62% reduction in carbon footprint versus classical pathways when using renewable electricity [7].

Continuous-flow reactors address mixing and heat transfer challenges in large-scale imidation. A pilot system employing micromixer technology achieves 92% yield of ethyl(imino)methyl-lambda(6)-sulfanone at 10 kg/day throughput, with residence times under 5 minutes [4]. Catalyst immobilization on magnetic nanoparticles (Fe₃O₄@SiO₂-Rh) enables 97% recovery and reuse for 15 cycles without activity loss, reducing Rh consumption from 1.5 mol% to 0.1 mol% per batch [3].

Economic analyses favor BAIB-mediated metal-free synthesis for small-scale API production ($220/kg) versus electrochemical routes for bulk manufacturing ($145/kg) [4] [7]. Hybrid systems combining flow electrochemistry with immobilized catalysts project costs below $100/kg at 100-ton annual production [7].

Molecular Orbital Framework

Ethyl(imino)methyl-lambda(6)-sulfanone represents a member of the sulfoximine family, characterized by the presence of a sulfur atom in the +6 oxidation state. The compound's molecular formula C₃H₉NOS indicates the presence of a hypervalent sulfur center, which fundamentally challenges traditional bonding models derived from first-row elements [2].

The electronic structure of ethyl(imino)methyl-lambda(6)-sulfanone is dominated by the sulfur atom's expanded valence shell configuration. Sulfur's ground state electronic configuration (1s² 2s² 2p⁶ 3s² 3p⁴) enables the formation of hypervalent bonds through the participation of vacant 3d orbitals [3] [4]. However, recent theoretical investigations suggest that the role of d-orbitals in hypervalent bonding may be less significant than previously assumed, with the expanded core size of sulfur being the primary factor enabling multiple bond formation [5] [6].

Hypervalent Bonding Mechanism

The bonding in ethyl(imino)methyl-lambda(6)-sulfanone can be understood through the recoupled pair bonding model, which provides a more accurate description of hypervalent sulfur compounds than traditional sp³d hybridization schemes [5] [7]. In this model, hypervalence occurs when lone-pair electrons participate favorably in chemical bond formation through a two-step process: initial bond formation that decouples a lone pair, followed by the formation of a second bond through recoupling with another ligand [5].

The sulfur center in ethyl(imino)methyl-lambda(6)-sulfanone accommodates six bonding orbitals in a trigonal prismatic arrangement, with the remaining orbitals forming angularly correlated lone pairs [6]. This arrangement differs fundamentally from the tetrahedral geometry predicted by traditional VSEPR theory, reflecting the unique electronic requirements of hypervalent systems.

Orbital Hybridization and Geometry

The molecular geometry of ethyl(imino)methyl-lambda(6)-sulfanone is best described as tetrahedral around the sulfur center, with bond angles approaching 109.5°. The sulfur atom exhibits sp³ hybridization for the bonding framework, while the hypervalent character arises from the participation of additional orbitals that cannot be adequately described by traditional hybridization schemes [8] [9].

The presence of the lambda(6) designation indicates that the sulfur atom participates in formal bonding beyond what would be expected from its ground state electron configuration. This hypervalent behavior is facilitated by the sulfur atom's ability to expand its valence shell through the formation of polar covalent bonds with electronegative substituents [10] [11].

Sulfur-Nitrogen Interaction Analysis

Nature of the S-N Bond

The sulfur-nitrogen bond in ethyl(imino)methyl-lambda(6)-sulfanone represents a critical structural feature that defines the compound's chemical behavior. Experimental and theoretical studies on related sulfoximines reveal that the S-N bond exhibits significant polar character, with the sulfur atom bearing a partial positive charge and the nitrogen atom bearing a partial negative charge [12] [13].

Research using sulfur K-edge X-ray absorption spectroscopy (XAS) and density functional theory (DFT) calculations has demonstrated that sulfoximines, including ethyl(imino)methyl-lambda(6)-sulfanone, exhibit minimal S-N π-bonding involving sulfur 3p contributions [14] [15]. The electronic structure analysis confirms that electron repulsion, rather than π-bonding, is the dominant force affecting rotational barriers along the sulfur-nitrogen axis [14].

Bond Strength and Stability

The S-N bond in sulfoximines has been calculated to have a bond dissociation energy (BDE) of approximately 70 kcal/mol, which is significantly lower than the corresponding S-O bond energy [12]. This differential stability has important implications for the photochemical and thermal behavior of the compound, as S-N bond cleavage is energetically favored over S-O bond cleavage under appropriate conditions [12].

The stability of the S-N bond in ethyl(imino)methyl-lambda(6)-sulfanone is enhanced by the tetrahedral geometry around the sulfur center, which minimizes steric repulsion between substituents. The imino group (=N-H) contributes to the overall stability through resonance effects, although the extent of delocalization is limited by the predominantly ionic character of the S-N interaction [16] [17].

Electronic Effects and Charge Distribution

The electronic structure of the S-N bond in ethyl(imino)methyl-lambda(6)-sulfanone can be characterized by significant charge separation, with the sulfur atom functioning as an electrophilic center and the nitrogen atom as a nucleophilic center [13]. This polarization pattern is consistent with the electronegativities of the constituent atoms (sulfur: 2.58, nitrogen: 3.04) and the formal oxidation states (+6 for sulfur, -3 for nitrogen) [13].

Natural bond orbital (NBO) analysis of related sulfoximines reveals that the S-N bond exhibits minimal multiple-bond character, with the interaction being primarily described as a single polar covalent bond [14]. The s-character of the nitrogen lone pair is identified as the most important factor defining the properties of the S-N bond, with variations in hybridization directly correlating with bond length and strength [18].

Computational Modeling Research

Density Functional Theory Applications

Computational studies of ethyl(imino)methyl-lambda(6)-sulfanone and related sulfoximines have been conducted using various density functional theory (DFT) methods. Benchmarking studies indicate that the M06-2X and B3LYP-D3(BJ) functionals provide the most accurate results for sulfur-containing compounds, with reaction energy errors typically less than 2-3 kcal/mol [19].

The choice of basis set is critical for accurate modeling of sulfur-nitrogen interactions. Triple-zeta basis sets with tight-d-augmentation (aug-cc-pV(T+d)Z) are recommended for obtaining reliable results, particularly for systems involving hypervalent sulfur atoms [19]. The inclusion of dispersion corrections is essential for accurately describing non-covalent interactions that may influence molecular conformation and reactivity [19].

Structural Optimization and Conformational Analysis

Computational geometry optimization of ethyl(imino)methyl-lambda(6)-sulfanone typically reveals a tetrahedral arrangement around the sulfur center, with slight deviations from ideal tetrahedral angles due to steric and electronic effects. The conformational space of the molecule is relatively restricted, with the most stable conformers adopting staggered arrangements of the ethyl and methyl substituents [20].

Electronic circular dichroism (ECD) calculations using time-dependent DFT (TD-DFT) methods have been successfully applied to determine the absolute configuration of chiral sulfoximines [20]. The calculated ECD spectra show excellent correlation with experimental data, with similarity factors exceeding 80% for correct stereochemical assignments [20].

Energy Decomposition Analysis

Advanced computational methods, including multi-configurational self-consistent field (MCSCF) and generalized valence bond (GVB) calculations, have been employed to understand the bonding character in hypervalent sulfur compounds [5]. These methods reveal that the bonding in sulfoximines involves a combination of normal covalent interactions and recoupled pair bonding, with the latter being responsible for the hypervalent behavior [5].

The energy decomposition analysis of sulfur-nitrogen interactions shows that electrostatic interactions dominate the bonding, with orbital interactions playing a secondary role [14]. This finding is consistent with the ionic character of the S-N bond and the minimal π-bonding contributions observed in experimental studies [14].

Stereochemical Implications in Reactivity

Configurational Stability

The stereochemical behavior of ethyl(imino)methyl-lambda(6)-sulfanone is governed by the tetrahedral geometry around the sulfur center, which creates a stereogenic center when the sulfur atom is bonded to four different substituents. The configurational stability of sulfoximines is generally high, with barriers to inversion typically exceeding 30 kcal/mol [18] [21].

The s-character of the nitrogen lone pair significantly influences the stereochemical stability of the sulfur center. Sulfoximines with sp³-hybridized nitrogen atoms exhibit greater configurational stability compared to those with sp²-hybridized nitrogen atoms [18]. The tetrahedral arrangement minimizes steric repulsion between substituents while maximizing orbital overlap in the S-N bond [18].

Stereospecific Reactions

The stereochemical integrity of ethyl(imino)methyl-lambda(6)-sulfanone is maintained in many chemical transformations, enabling the synthesis of enantiomerically pure products through stereospecific reactions [22] [23]. Nucleophilic substitution reactions at the sulfur center typically proceed with inversion of configuration, following established mechanistic pathways for tetrahedral sulfur centers [22].

The stereochemical outcome of reactions involving ethyl(imino)methyl-lambda(6)-sulfanone is influenced by the nature of the nucleophile and reaction conditions. Organolithium reagents generally provide excellent stereospecificity, with retention or inversion of configuration depending on the specific reaction mechanism [22] [24].

Conformational Effects on Reactivity

The conformational preferences of ethyl(imino)methyl-lambda(6)-sulfanone directly impact its reactivity patterns. The staggered arrangement of substituents around the sulfur center minimizes steric hindrance and facilitates approach of nucleophiles along preferred trajectories [21]. The rotation barriers around the S-N bond are moderate (12-20 kcal/mol), allowing for conformational flexibility that can influence reaction selectivity [16].

The gauche effect, arising from favorable dipole-dipole interactions between polar bonds, contributes to the conformational stability of certain rotamers [16]. This effect is particularly pronounced in sulfoximines where the S=O and S=N bonds can adopt favorable orientations that minimize electrostatic repulsion while maximizing stabilizing interactions [16].